1-Methyl-2,5-dioxo-4-propylimidazolidine-4-carbaldehyde
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Overview
Description
1-Methyl-2,5-dioxo-4-propylimidazolidine-4-carbaldehyde is a heterocyclic compound with the molecular formula C8H12N2O3. It is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,5-dioxo-4-propylimidazolidine-4-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor with an aldehyde group, followed by oxidation and methylation steps .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, ensuring high purity and yield. The process may involve continuous flow reactors and advanced purification methods such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2,5-dioxo-4-propylimidazolidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing halogenating agents or nucleophiles under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications .
Scientific Research Applications
1-Methyl-2,5-dioxo-4-propylimidazolidine-4-carbaldehyde finds extensive use in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2,5-dioxo-4-propylimidazolidine-4-carbaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Methyl-2,5-dioxo-4-ethylimidazolidine-4-carbaldehyde
- 1-Methyl-2,5-dioxo-4-butylimidazolidine-4-carbaldehyde
- 1-Methyl-2,5-dioxo-4-isopropylimidazolidine-4-carbaldehyde
Comparison: Compared to its similar compounds, 1-Methyl-2,5-dioxo-4-propylimidazolidine-4-carbaldehyde exhibits unique reactivity and stability, making it particularly valuable in specific research and industrial applications .
Properties
CAS No. |
5471-57-8 |
---|---|
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
1-methyl-2,5-dioxo-4-propylimidazolidine-4-carbaldehyde |
InChI |
InChI=1S/C8H12N2O3/c1-3-4-8(5-11)6(12)10(2)7(13)9-8/h5H,3-4H2,1-2H3,(H,9,13) |
InChI Key |
SVKZCYXUUHUDLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(=O)N(C(=O)N1)C)C=O |
Origin of Product |
United States |
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